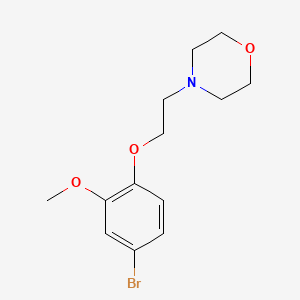
4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine typically involves the reaction of 4-bromo-2-methoxyphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylmorpholine, resulting in the formation of the desired product.
Starting Materials: 4-bromo-2-methoxyphenol, 2-chloroethylmorpholine
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
Oxidation: 4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the bromine atom to a hydrogen atom, resulting in the formation of 4-(2-(2-methoxyphenoxy)ethyl)morpholine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base (e.g., sodium hydroxide) in solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-(2-(2-methoxyphenoxy)ethyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of drugs with various therapeutic effects, including anti-inflammatory and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: The compound is explored for its potential use in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to the modulation of their activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with the target molecules.
類似化合物との比較
4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine can be compared with other similar compounds, such as:
4-(2-(2-Bromo-5-methoxyphenoxy)ethyl)morpholine: Similar structure but with a different substitution pattern on the aromatic ring.
4-(2-(4-Bromo-3-methoxyphenoxy)ethyl)morpholine: Another isomer with the methoxy group in a different position.
2-(4-Morpholino)ethyl 2-bromoisobutyrate: Contains a morpholine ring and bromine atom but with a different overall structure and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H18BrNO3 |
|---|---|
分子量 |
316.19 g/mol |
IUPAC名 |
4-[2-(4-bromo-2-methoxyphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H18BrNO3/c1-16-13-10-11(14)2-3-12(13)18-9-6-15-4-7-17-8-5-15/h2-3,10H,4-9H2,1H3 |
InChIキー |
VYKNKHXCGOEONI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Br)OCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















